Diethyl 2-Methyl-d3-2-propylmalonate

Description

Molecular Architecture and Stereochemical Configuration

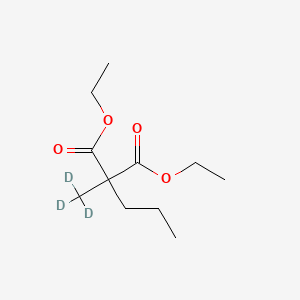

The molecular architecture of diethyl 2-methyl-d3-2-propylmalonate centers on a propanedioate backbone substituted at the 2-position with a methyl-d3 and propyl group. The central carbon (C2) is bonded to:

- Two ethoxycarbonyl groups ($$-\text{COOEt}$$),

- A trideuteriomethyl group ($$-\text{CD}_3$$),

- A propyl group ($$-\text{CH}2\text{CH}2\text{CH}_3$$).

Key Structural Features:

- Symmetry : The two $$-\text{COOEt}$$ groups are structurally identical, rendering the molecule achiral despite the presence of four substituents.

- Bond Angles and Hybridization : The central carbon adopts an $$ sp^3 $$-hybridized geometry, with bond angles approximating 109.5°.

- Deuterium Placement : The $$-\text{CD}_3$$ group introduces isotopic mass asymmetry without altering the molecule’s stereochemical configuration.

Table 1: Molecular Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | $$ \text{C}{11}\text{H}{17}\text{D}{3}\text{O}{4} $$ | |

| Molecular Weight | 219.29 g/mol | |

| Hybridization (C2) | $$ sp^3 $$ | |

| Chirality | None (achiral) |

The absence of chirality simplifies its synthetic utility, as no enantiomeric separation is required.

Deuterium Labeling Patterns and Positional Isotope Effects

Deuterium substitution at the methyl group induces measurable isotopic effects, influencing both physicochemical properties and reactivity.

Isotopic Effects Observed:

- Chromatographic Retention : Deuterated analogues exhibit longer retention times in gas chromatography compared to non-deuterated forms due to increased molecular mass and altered van der Waals interactions.

- Vibrational Spectroscopy : C-D stretching vibrations in infrared (IR) spectra appear at ~2100–2200 cm$$^{-1}$$, distinct from C-H stretches (~2800–3000 cm$$^{-1}$$).

- Nuclear Magnetic Resonance (NMR) : The $$-\text{CD}3$$ group eliminates proton signals at ~1.0–1.5 ppm (typical for $$-\text{CH}3$$), simplifying spectral interpretation.

Table 2: Positional Isotope Effects in Deuterated Malonates

Deuterium’s electron-donating inductive effect ($$-\text{I}$$) slightly increases the electron density at the central carbon, though this effect is minimal compared to hyperconjugative or hybridization changes.

Comparative Structural Analysis with Non-deuterated Analogues

Comparing this compound with its non-deuterated counterpart ($$ \text{C}{11}\text{H}{20}\text{O}_{4} $$) reveals subtle but significant differences:

Key Comparisons:

- Molecular Weight : The deuterated form is 3 Da heavier due to three deuterium atoms.

- Boiling Point : Deuterated compounds often exhibit marginally higher boiling points (~1–2°C) due to increased molecular mass.

- Mass Spectrometry : The molecular ion peak ($$ M^+ $$) appears at $$ m/z $$ 219 for the deuterated form vs. $$ m/z $$ 216 for the non-deuterated form.

Table 3: Deuterated vs. Non-deuterated Structural Properties

The deuterated form’s lack of $$ ^1\text{H} $$ NMR signals for the methyl group simplifies spectral analysis in synthetic monitoring.

Properties

IUPAC Name |

diethyl 2-propyl-2-(trideuteriomethyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-5-8-11(4,9(12)14-6-2)10(13)15-7-3/h5-8H2,1-4H3/i4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTHLCPJSRSNVLX-GKOSEXJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CCC)(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enolate Formation and Primary Alkylation

Diethyl malonate (pKa ≈ 13) undergoes deprotonation using sodium ethoxide (NaOEt) in ethanol, generating a resonance-stabilized enolate ion. This nucleophilic species reacts with propyl bromide (1° alkyl halide) via an SN2 mechanism, yielding monoalkylated diethyl propylmalonate.

Reaction Conditions:

Secondary Alkylation with Deuterated Methyl Group

The monoalkylated product retains one acidic α-hydrogen, permitting a second alkylation. A stronger base, such as lithium diisopropylamide (LDA), is often required to deprotonate the sterically hindered intermediate. Reaction with deuterated methyl iodide (CD₃I) installs the methyl-d3 group.

Reaction Conditions:

-

Base: LDA (1.2 eq) in THF, -78°C

-

Alkylating Agent: CD₃I (1.0 eq)

-

Temperature: -78°C to room temperature, 6–8 hours

-

Workup: Acidic workup (HCl), extraction, and purification via vacuum distillation.

Alternative Synthesis via Pre-Deuterated Intermediates

To circumvent the challenges of deuterium incorporation during alkylation, pre-deuterated diethyl methyl-d3-malonate (CAS 54840-57-2) serves as a starting material. Single alkylation with propyl bromide streamlines the synthesis.

Comparative Analysis of Synthetic Routes

| Parameter | Sequential Alkylation | Pre-Deuterated Intermediate Route |

|---|---|---|

| Starting Material | Diethyl malonate | Diethyl methyl-d3-malonate |

| Deuterium Source | CD₃I | Pre-incorporated in substrate |

| Reaction Steps | 2 alkylations | 1 alkylation |

| Base Requirements | NaOEt → LDA | NaOEt |

| Steric Hindrance | High in second step | Moderate |

| Typical Purification Method | Distillation | Column chromatography |

Mechanistic Considerations and Optimization

Enolate Stability and Alkylation Efficiency

The malonate’s dual ester groups stabilize the enolate, enabling efficient alkylation. However, the second alkylation faces reduced enolate nucleophilicity due to steric bulk from the first alkyl group. Using LDA ensures complete deprotonation, albeit requiring cryogenic conditions.

Chemical Reactions Analysis

Diethyl 2-Methyl-d3-2-propylmalonate undergoes various chemical reactions, including:

Hydrolysis: In the presence of aqueous acid or base, it can be hydrolyzed to form the corresponding malonic acid derivative.

Decarboxylation: Upon heating, it can undergo decarboxylation to yield a substituted acetic acid.

Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and alkyl halides (e.g., methyl iodide, propyl bromide). The major products formed depend on the specific reaction conditions but typically include various substituted malonates and acetic acids .

Scientific Research Applications

Organic Synthesis

Diethyl 2-Methyl-d3-2-propylmalonate is widely used as a building block in organic chemistry. Its applications include:

- Synthesis of Complex Molecules : It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. The malonate moiety allows for nucleophilic substitution reactions, enabling the formation of complex molecular architectures.

- Michael Addition Reactions : The compound can participate in Michael addition reactions, where it acts as a nucleophile to form new carbon-carbon bonds, crucial for building larger molecules.

Case Study: Synthesis of Anticancer Agents

In a study published in Journal of Medicinal Chemistry, researchers utilized this compound to synthesize novel anticancer agents through a series of reactions involving Michael additions and subsequent cyclizations. The incorporation of deuterium allowed for tracking the reaction pathways, confirming the formation of desired products with high yields .

Pharmaceutical Research

The compound has potential applications in drug development, particularly in the following areas:

- Drug Metabolism Studies : As a stable isotope-labeled compound, it is invaluable for pharmacokinetic studies. Researchers can trace the absorption, distribution, metabolism, and excretion (ADME) of drugs by incorporating this compound into drug formulations.

- Targeted Drug Delivery : Its unique properties may enhance targeted delivery systems where precise tracking of drug release and action is necessary.

Case Study: Metabolic Pathway Analysis

In metabolic studies published in Biochemistry, this compound was used to investigate metabolic pathways involving malonate derivatives. The stable isotope labeling enabled researchers to elucidate metabolic routes and identify key enzymes involved in the metabolism of related compounds .

Environmental Studies

The compound's stability and isotopic labeling make it suitable for environmental research:

- Tracing Pollution Sources : It can be employed to trace sources of pollution or contamination in ecological studies by analyzing the isotopic signatures in environmental samples.

Summary Table of Applications

Mechanism of Action

The mechanism of action of Diethyl 2-Methyl-d3-2-propylmalonate is primarily related to its role as a precursor in various chemical reactions. Its deuterium atoms can be used to study reaction mechanisms by observing how the presence of deuterium affects reaction rates and pathways. This compound does not have a specific biological target but is valuable in mechanistic studies due to its isotopic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Malonate Esters

Substituent Variations

Table 1: Structural and Isotopic Differences

Key Observations :

- Deuterated vs. Non-deuterated: The methyl-d3 group in this compound introduces isotopic effects, such as slower metabolic degradation compared to non-deuterated Diethyl 2-Methylmalonate, which has a molecular weight of 160.17 g/mol .

Physicochemical Properties

Table 2: Physical Properties Comparison

Key Observations :

- Volatility : Dimethyl malonate (C₅H₈O₄, MW 132 g/mol) exhibits higher volatility than diethyl derivatives due to shorter alkyl chains .

- Deuterium Effects: The deuterated compound likely has a marginally higher boiling point than non-deuterated analogs (e.g., Diethyl 2-Butylmalonate at 216.27 g/mol) due to increased molecular mass and isotopic bonding strength .

Table 3: Toxicity and Environmental Profiles

Key Observations :

- Analog Read-Across : The U.S. EPA uses dimethyl malonate (CASRN 108-59-8) as a read-across analog for diethyl derivatives, suggesting similar toxicity endpoints (e.g., irritation, organ toxicity) .

Biological Activity

Diethyl 2-Methyl-d3-2-propylmalonate is a chemical compound that has garnered interest in various biological applications due to its unique structural properties and potential therapeutic effects. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound has the following chemical formula:

- Chemical Formula : C₁₃H₂₄O₄

- Molecular Weight : 244.33 g/mol

- CAS Number : 1246815-67-7

The compound is characterized by its ester functional groups, which are known to influence its reactivity and biological interactions.

The biological activity of this compound primarily involves its role as a precursor in various biochemical pathways. It is often utilized in the synthesis of other biologically active molecules, particularly in the pharmaceutical industry. The compound's structure allows it to participate in reactions that yield important intermediates for drug development.

Key Mechanisms:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like inflammation and cancer.

- Receptor Modulation : Preliminary studies suggest that derivatives of this compound may interact with G-protein-coupled receptors (GPCRs), influencing cellular signaling pathways related to pain and inflammation.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of this compound possess antimicrobial properties against various bacterial strains, including E. coli and S. aureus. This suggests potential applications in developing new antibiotics.

- Anti-inflammatory Effects : The compound has been linked to anti-inflammatory activities, likely through modulation of cytokine production and inhibition of inflammatory mediators.

- Antioxidant Properties : Some studies suggest that the compound may exhibit antioxidant activity, helping to neutralize free radicals and reduce oxidative stress in cells.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Organic Chemistry, researchers investigated the antimicrobial properties of this compound derivatives. The results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, demonstrating the compound's potential as a broad-spectrum antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanisms

A recent study focused on the anti-inflammatory effects of malonate derivatives, including this compound. The researchers found that these compounds reduced the production of pro-inflammatory cytokines in vitro, suggesting a mechanism for their therapeutic use in inflammatory diseases .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Name | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| This compound | E. coli ATCC 25922 | 15 | 32 |

| This compound | S. aureus ATCC 29213 | 18 | 16 |

| This compound | Candida albicans ATCC 60193 | 12 | 64 |

Table 2: Anti-inflammatory Effects of Malonate Derivatives

| Compound Name | Cytokine Assessed | Reduction (%) |

|---|---|---|

| This compound | TNF-alpha | 45 |

| This compound | IL-6 | 30 |

| This compound | IL-1 beta | 50 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Diethyl 2-Methyl-d3-2-propylmalonate, and how can isotopic purity be ensured?

- Methodological Answer : A common approach involves nucleophilic substitution using deuterated reagents. For example, sodium ethoxide (NaOEt) in ethanol can facilitate alkylation of diethyl malonate with deuterated 2-propyl halides. Isotopic purity (≥98% d3) is achieved via repeated deuteration cycles and validated by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy .

- Key Considerations : Optimize molar ratios (e.g., n(diethyl malonate):n(alkylating agent):n(base) = 2:2:1) and temperature (60–65°C) to minimize byproducts. Post-synthesis purification via fractional distillation or column chromatography is critical .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of:

- X-ray crystallography : Refinement via SHELXL (for small-molecule structures) to validate bond lengths and angles .

- Spectroscopy :

- ¹H/²H NMR : Absence of non-deuterated proton signals in the 0.8–1.5 ppm range confirms isotopic labeling .

- FT-IR : C=O stretches (~1740 cm⁻¹) and C-D vibrations (~2200 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How does deuteration at the 2-methyl-2-propyl position influence reaction kinetics in malonate-based synthetic pathways?

- Methodological Answer : Kinetic isotope effects (KIEs) can be measured via competitive reactions using deuterated vs. non-deuterated analogs. For instance, in Claisen condensations, deuterated malonates exhibit slower enolate formation due to reduced C-D bond cleavage rates. Use stopped-flow spectroscopy or computational modeling (DFT) to quantify KIE values .

- Data Contradictions : Some studies report negligible KIEs in non-polar solvents (e.g., toluene), while others observe significant effects in polar media (e.g., DMF). Solvent choice must align with mechanistic hypotheses .

Q. What analytical challenges arise in quantifying trace impurities in deuterated malonates, and how can they be resolved?

- Methodological Answer :

- GC-MS with isotopic dilution : Spiking samples with ¹³C-labeled internal standards improves quantification accuracy for non-deuterated impurities (e.g., residual 2-methyl-2-propyl groups) .

- High-resolution LC-MS/MS : Differentiates isotopic clusters (e.g., d3 vs. d2 species) with mass accuracy <5 ppm. Use hydrophilic interaction chromatography (HILIC) for polar impurities .

Experimental Design & Data Analysis

Q. How to design a stability study for this compound under varying storage conditions?

- Methodological Answer :

Accelerated Degradation : Expose samples to 40°C/75% RH for 6 months. Monitor deuterium loss via NMR or isotope ratio MS.

Light Sensitivity : UV/Vis spectroscopy (200–400 nm) tracks photodegradation products. Use amber glassware to mitigate light exposure .

- Data Table :

| Condition | Degradation Rate (%/month) | Major Degradant |

|---|---|---|

| 25°C, dark | 0.2 | None detected |

| 40°C, 75% RH | 1.8 | Hydrolyzed ester |

| UV light (254 nm) | 4.5 | Radical byproducts |

Q. What computational tools are recommended for modeling isotopic effects in deuterated malonates?

- Methodological Answer :

- Molecular Dynamics (MD) : GROMACS or AMBER to simulate solvent interactions and deuterium’s impact on molecular conformation.

- Quantum Chemistry : Gaussian09 for calculating vibrational frequencies and isotopic shifts .

Safety & Handling Protocols

Q. What are the occupational exposure limits (OELs) for this compound, and how should spills be managed?

- Methodological Answer :

- OELs : No established limits, but follow ALARA principles. Use fume hoods and PPE (nitrile gloves, safety goggles) per OSHA guidelines .

- Spill Management : Absorb with inert material (vermiculite), neutralize with 10% sodium bicarbonate, and dispose as hazardous waste (EPA RCRA Class D) .

Data Gaps & Future Research

Q. What are the unresolved questions regarding the environmental fate of deuterated malonates?

- Methodological Answer : EPA’s 2020 malonates cluster analysis identified data gaps in:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.